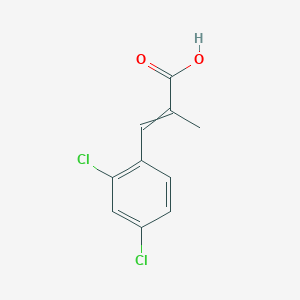![molecular formula C14H9NO2 B176285 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one CAS No. 118160-04-6](/img/structure/B176285.png)
3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one
Overview
Description
3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one is a chemical compound with the molecular formula C14H9NO2 . It has a molecular weight of 223.22700 .
Synthesis Analysis
The synthesis of 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one has been reported in the literature . For example, Sakamoto et al. (1988) and Tjosas et al. (2007) have described synthetic routes for this compound .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one consists of a pyrano[4,3-c]pyridin-1-one ring attached to a phenyl group . The exact mass of the molecule is 223.06300 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one are not detailed in the search results, the compound’s synthesis involves various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one include a melting point of 166-168 °C . The predicted boiling point is 407.4±45.0 °C, and the predicted density is 1.294±0.06 g/cm3 . The compound has a LogP value of 2.85500, indicating its lipophilicity .Scientific Research Applications
Molecular Structure and Crystal Properties
3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine exhibits a planar structure with its 1H-pyrazolo[3,4-b]pyridine system and phenyl ring. The dihedral angle between these aromatic systems is minor, and the crystal packing is characterized by offset π–π stacking, contributing to its stability (Hamri et al., 2010).
Synthetic Applications and Compound Formation
- Synthesis and Structural Analysis : The synthesis of related phenyl-pyrano pyridines involves complex chemical reactions, providing a variety of structural variants with potential biological relevance. Structural determinations are conducted through detailed NMR analysis and theoretical calculations, affirming the existence of compounds in specific tautomeric forms (Radinov et al., 1987).
- Microwave-Assisted Synthesis : The pyrano-fused pyrazolo[3,4-b]pyridine derivatives can be synthesized efficiently through microwave-assisted reactions. This method highlights its efficiency in terms of reaction times and ease of work-up, emphasizing the method's viability for constructing such complex molecular frameworks (Xu et al., 2014).
Biomedical Implications and Drug Development
Spectroscopic Studies and Drug Potential : Spectroscopic and structural studies of similar pyrano pyrazole derivatives underscore their significance in drug discovery. The pharmaceutical potential is highlighted through docking studies, indicating their binding efficacy to target enzymes, which is crucial in the context of drug design and development (Kumar et al., 2020).
Antiproliferative Properties : Certain pyrazolo[4,3-c]pyridine derivatives demonstrate significant antiproliferative activity against various cancer cell lines. Their ability to induce apoptosis and affect cell proliferation markers provides a foundation for further exploration in cancer treatment strategies (Razmienė et al., 2021).
Electrical and Optical Applications : Pyrazolo[4,3-b] pyridine derivatives show promising results in electrical and optical applications. The characterization of these materials provides insights into their stability and potential uses in electronic devices, expanding the scope of these compounds beyond biomedical applications (El-Menyawy et al., 2019).
properties
IUPAC Name |
3-phenylpyrano[4,3-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-12-6-7-15-9-11(12)8-13(17-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJSGLJBLDWPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555723 | |
| Record name | 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118160-04-6 | |
| Record name | 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




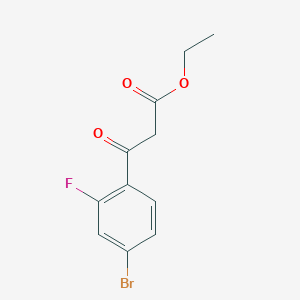
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)



![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

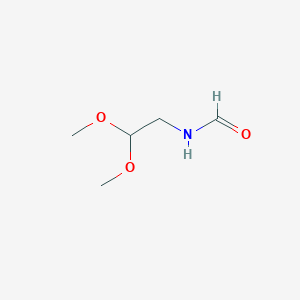
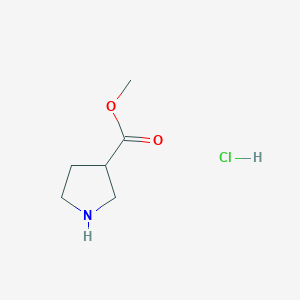
![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)
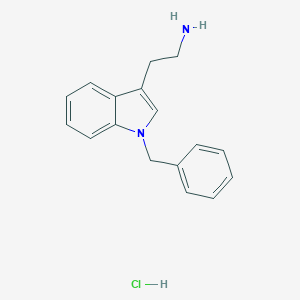
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
